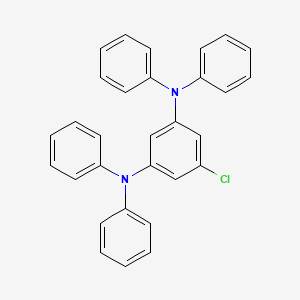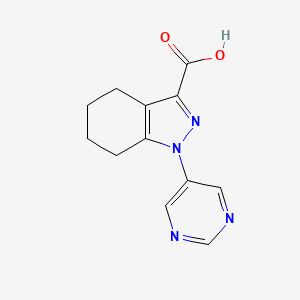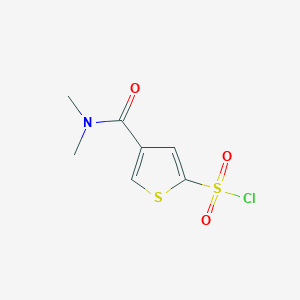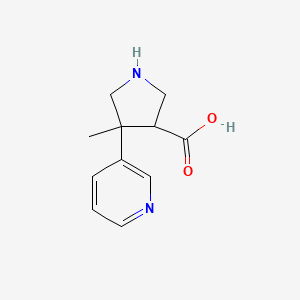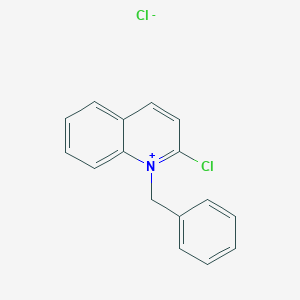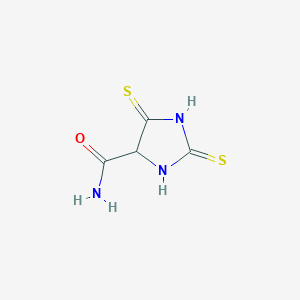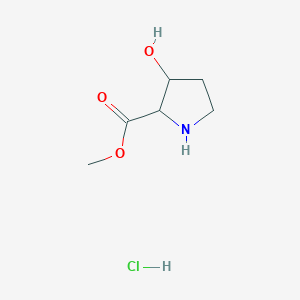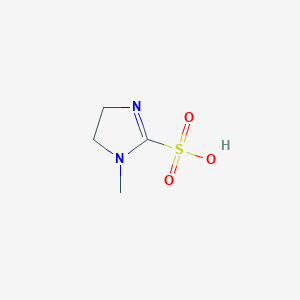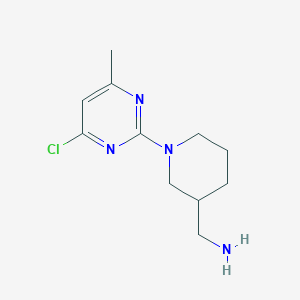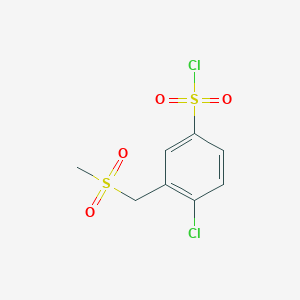
4-Chloro-3-((methylsulfonyl)methyl)benzenesulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3-((methylsulfonyl)methyl)benzenesulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a chloro group, a methylsulfonyl group, and a benzenesulfonyl chloride moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-((methylsulfonyl)methyl)benzenesulfonyl chloride typically involves the chlorination of 4-methylbenzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of the chloro group at the desired position . The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes with stringent control over reaction parameters to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-Chloro-3-((methylsulfonyl)methyl)benzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.
Oxidation and Reduction: The methylsulfonyl group can be oxidized to form sulfone derivatives, while reduction reactions can lead to the formation of sulfides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonate esters, sulfonothioates, and sulfone derivatives, which have diverse applications in medicinal chemistry and material science .
科学的研究の応用
4-Chloro-3-((methylsulfonyl)methyl)benzenesulfonyl chloride has several scientific research applications, including:
作用機序
The mechanism of action of 4-Chloro-3-((methylsulfonyl)methyl)benzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations to introduce sulfonyl groups into target molecules . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
類似化合物との比較
Similar Compounds
4-Methylbenzenesulfonyl chloride: Lacks the chloro and methylsulfonyl groups, making it less reactive in certain transformations.
4-Chlorobenzenesulfonyl chloride: Similar structure but lacks the methylsulfonyl group, affecting its reactivity and applications.
4-Methylbenzylsulfonyl chloride: Contains a benzyl group instead of a benzenesulfonyl group, leading to different reactivity and applications.
Uniqueness
4-Chloro-3-((methylsulfonyl)methyl)benzenesulfonyl chloride is unique due to the presence of both chloro and methylsulfonyl groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound in synthetic chemistry and industrial applications .
特性
分子式 |
C8H8Cl2O4S2 |
|---|---|
分子量 |
303.2 g/mol |
IUPAC名 |
4-chloro-3-(methylsulfonylmethyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C8H8Cl2O4S2/c1-15(11,12)5-6-4-7(16(10,13)14)2-3-8(6)9/h2-4H,5H2,1H3 |
InChIキー |
ILAUSRHJQGEUNW-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)CC1=C(C=CC(=C1)S(=O)(=O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


